Regiochemical Specificity: Meta-Substitution Defines Synthetic Utility Relative to Ortho- and Para-Isomers
The meta-substitution pattern of 3-[3-(methanesulfonyl)phenyl]propan-1-ol (CAS 651310-32-6) confers distinct steric and electronic properties compared to ortho- and para-isomers. While all three isomers share identical molecular formulas (C10H14O3S) and molecular weights (214.28 g/mol) [1], their spatial arrangements differ fundamentally, affecting accessibility of the hydroxyl group for subsequent derivatization . Meta-substituted aryl sulfones exhibit a distinct reactivity profile in C-C and C-S bond-forming reactions compared to ortho- or para-analogs, with the meta position providing an optimal balance between electronic activation and steric accessibility for nucleophilic substitution at the γ-hydroxyl position [2].
| Evidence Dimension | Substituent position relative to propanol chain |
|---|---|
| Target Compound Data | Meta (3-position) substitution on phenyl ring |
| Comparator Or Baseline | Ortho (2-position) and para (4-position) isomers |
| Quantified Difference | Positional isomerism with identical molecular weight (214.28 g/mol) and formula (C10H14O3S) but distinct 3D geometry and reactivity |
| Conditions | Structural comparison based on chemical registration data and synthetic utility literature [1][2] |
Why This Matters
Regiochemistry determines synthetic pathway compatibility; procurement of the incorrect isomer leads to failed reactions or unintended product profiles.
- [1] Chem960. (n.d.). 3-(4-Methanesulfonylphenyl)propan-1-ol (CAS 651310-29-1). View Source
- [2] Ishida, K., et al. (2019). Dehydrative C- and S-Alkylation: Access to Highly Substituted 1-Sulfonylpropanes. Chemistry - A European Journal. View Source
